molecular formula C12H14N2O3S B263014 4-[(4-Hydroxypiperidin-1-yl)sulfonyl]benzonitrile

4-[(4-Hydroxypiperidin-1-yl)sulfonyl]benzonitrile

Katalognummer B263014
Molekulargewicht: 266.32 g/mol
InChI-Schlüssel: XURQTPGONYYIAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(4-Hydroxypiperidin-1-yl)sulfonyl]benzonitrile, also known as HSP90 inhibitor NVP-AUY922, is a small molecule inhibitor that selectively targets heat shock protein 90 (HSP90), a molecular chaperone that plays a crucial role in the folding, maturation, and stabilization of a wide range of client proteins. HSP90 is overexpressed and activated in many cancer cells, making it an attractive therapeutic target for the development of novel cancer treatments.

Wirkmechanismus

The mechanism of action of NVP-AUY922 involves the binding of the inhibitor to the ATP-binding pocket of 4-[(4-Hydroxypiperidin-1-yl)sulfonyl]benzonitrile, which disrupts the chaperone function of 4-[(4-Hydroxypiperidin-1-yl)sulfonyl]benzonitrile and leads to the destabilization and degradation of its client proteins. This results in the inhibition of oncogenic signaling pathways, induction of apoptosis, and suppression of tumor growth.
Biochemical and Physiological Effects:
NVP-AUY922 has been shown to have a variety of biochemical and physiological effects on cancer cells, including the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis. It has also been shown to modulate the expression of genes involved in cell cycle regulation, DNA damage response, and stress response.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of NVP-AUY922 as a research tool is its selectivity for 4-[(4-Hydroxypiperidin-1-yl)sulfonyl]benzonitrile, which allows for the specific inhibition of 4-[(4-Hydroxypiperidin-1-yl)sulfonyl]benzonitrile-dependent pathways and the identification of novel 4-[(4-Hydroxypiperidin-1-yl)sulfonyl]benzonitrile client proteins. However, NVP-AUY922 also has some limitations, including its low solubility and stability, which can affect its bioavailability and pharmacokinetics.

Zukünftige Richtungen

There are several future directions for the research and development of NVP-AUY922 as an anticancer agent. These include the optimization of its pharmacokinetic properties, the identification of predictive biomarkers for patient selection, and the development of combination therapies with other anticancer agents. Additionally, further studies are needed to understand the molecular mechanisms underlying the anticancer effects of NVP-AUY922 and to identify potential resistance mechanisms.

Synthesemethoden

The synthesis of NVP-AUY922 involves a multi-step process that starts with the reaction of 4-cyanobenzaldehyde with piperidine to form 4-(4-piperidinyl)benzaldehyde. This intermediate is then reacted with 4-hydroxybenzenesulfonyl chloride to give 4-[(4-hydroxypiperidin-1-yl)sulfonyl]benzaldehyde, which is further reacted with potassium cyanide to form the final product, NVP-AUY922.

Wissenschaftliche Forschungsanwendungen

NVP-AUY922 has been extensively studied in preclinical and clinical settings for its potential as an anticancer agent. It has been shown to induce apoptosis (programmed cell death) in cancer cells by selectively inhibiting 4-[(4-Hydroxypiperidin-1-yl)sulfonyl]benzonitrile, which leads to the destabilization and degradation of its client proteins, including oncogenic signaling proteins, cell cycle regulators, and anti-apoptotic proteins. NVP-AUY922 has demonstrated promising results in preclinical models of various types of cancer, including breast cancer, lung cancer, and melanoma.

Eigenschaften

Produktname

4-[(4-Hydroxypiperidin-1-yl)sulfonyl]benzonitrile

Molekularformel

C12H14N2O3S

Molekulargewicht

266.32 g/mol

IUPAC-Name

4-(4-hydroxypiperidin-1-yl)sulfonylbenzonitrile

InChI

InChI=1S/C12H14N2O3S/c13-9-10-1-3-12(4-2-10)18(16,17)14-7-5-11(15)6-8-14/h1-4,11,15H,5-8H2

InChI-Schlüssel

XURQTPGONYYIAD-UHFFFAOYSA-N

SMILES

C1CN(CCC1O)S(=O)(=O)C2=CC=C(C=C2)C#N

Kanonische SMILES

C1CN(CCC1O)S(=O)(=O)C2=CC=C(C=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.